ethyl 5-amino-1-[4-bromo-3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate
CAS No.: 1186404-53-4
Cat. No.: VC2651285
Molecular Formula: C13H11BrF3N3O2
Molecular Weight: 378.14 g/mol
* For research use only. Not for human or veterinary use.
![ethyl 5-amino-1-[4-bromo-3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate - 1186404-53-4](/images/structure/VC2651285.png)
Specification
CAS No. | 1186404-53-4 |
---|---|
Molecular Formula | C13H11BrF3N3O2 |
Molecular Weight | 378.14 g/mol |
IUPAC Name | ethyl 5-amino-1-[4-bromo-3-(trifluoromethyl)phenyl]pyrazole-4-carboxylate |
Standard InChI | InChI=1S/C13H11BrF3N3O2/c1-2-22-12(21)8-6-19-20(11(8)18)7-3-4-10(14)9(5-7)13(15,16)17/h3-6H,2,18H2,1H3 |
Standard InChI Key | DKTHEUAJPNDRCG-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C(N(N=C1)C2=CC(=C(C=C2)Br)C(F)(F)F)N |
Canonical SMILES | CCOC(=O)C1=C(N(N=C1)C2=CC(=C(C=C2)Br)C(F)(F)F)N |
Introduction
Chemical Identity and Structure
Ethyl 5-amino-1-[4-bromo-3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate is identified by the CAS Registry Number 1186404-53-4 . The compound is also known by its systematic name: 1H-Pyrazole-4-carboxylic acid, 5-amino-1-[4-bromo-3-(trifluoromethyl)phenyl]-, ethyl ester . This nomenclature precisely describes its molecular architecture, highlighting the pyrazole core, amino group, and substitution pattern.
The molecular formula of this compound is C13H11BrF3N3O2, with a corresponding molecular weight of 378.14 g/mol . Its MDL number is documented as MFCD12827774 . The structure features a central pyrazole ring with an amino group at position 5, an ethyl carboxylate at position 4, and a 4-bromo-3-(trifluoromethyl)phenyl substituent at the nitrogen in position 1.
Structural Features
The compound contains several key structural elements that contribute to its chemical behavior:
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A pyrazole heterocyclic core, which provides aromaticity and potential hydrogen bonding sites
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An amino group (-NH2) that can participate in hydrogen bonding and nucleophilic reactions
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An ethyl carboxylate group (-COOC2H5) that introduces ester functionality
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A 4-bromo-3-(trifluoromethyl)phenyl substituent that contributes to the compound's electronic properties and lipophilicity
These structural elements collectively determine the compound's physical, chemical, and biological characteristics, making it potentially valuable for various applications.
Physical and Chemical Properties
The physical and chemical properties of ethyl 5-amino-1-[4-bromo-3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate are essential for understanding its behavior in different environments and applications.
Physical Properties
The compound exhibits a melting point range of 151-152°C, indicating its solid state at room temperature . Its boiling point is predicted to be approximately 423.7±45.0°C, though this is a calculated value rather than an experimentally determined one . The relatively high boiling point suggests strong intermolecular forces, likely including hydrogen bonding involving the amino group.
Chemical Properties
While specific chemical reactivity data for this exact compound is limited in the provided sources, its structure allows for prediction of certain chemical behaviors. The compound contains several reactive sites:
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The amino group at position 5 of the pyrazole ring is likely to participate in nucleophilic reactions
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The ethyl carboxylate group can undergo hydrolysis to form the corresponding carboxylic acid
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The bromine atom on the phenyl ring may participate in coupling reactions
Table 1: Physical and Chemical Properties of Ethyl 5-amino-1-[4-bromo-3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate
Synthetic Approaches and Preparation
While the search results don't provide direct synthesis methods for ethyl 5-amino-1-[4-bromo-3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate, insights can be gained by examining the synthesis of structurally related compounds.
Hydrolysis to Carboxylic Acid Derivative
Similarly to related compounds, the ethyl ester group in ethyl 5-amino-1-[4-bromo-3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate could potentially be hydrolyzed to yield the corresponding carboxylic acid. This transformation would typically involve:
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Treatment with aqueous lithium hydroxide or potassium hydroxide
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Refluxing the reaction mixture
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Acidification to obtain the carboxylic acid product
Comparative Analysis with Related Compounds
Comparing ethyl 5-amino-1-[4-bromo-3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate with related compounds provides valuable insights into structure-property relationships within this class of molecules.
Comparison with Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate
Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate (CAS: 138907-68-3) differs from our target compound in the substituents on the phenyl ring . While our target compound contains both a bromine atom and a trifluoromethyl group, this related compound contains only a fluorine atom.
The synthesis of ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate typically achieves yields of around 72% under optimal conditions . This compound can be hydrolyzed to the corresponding carboxylic acid with yields of approximately 95% .
Comparison with 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid
Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
---|---|---|---|---|
Ethyl 5-amino-1-[4-bromo-3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate | 1186404-53-4 | C13H11BrF3N3O2 | 378.14 | Reference compound |
Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate | 138907-68-3 | C12H12FN3O2 | 249.24 (calculated) | Contains 4-fluorophenyl instead of 4-bromo-3-(trifluoromethyl)phenyl |
4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid | Not provided | C4H2BrN3O4 | 235.98 (calculated) | Lacks phenyl substituent; contains nitro group; is a carboxylic acid rather than an ester |
Analytical Considerations
For identification and characterization of ethyl 5-amino-1-[4-bromo-3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate, several analytical techniques would be appropriate.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) would be suitable for purity determination and quantitative analysis of this compound.
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